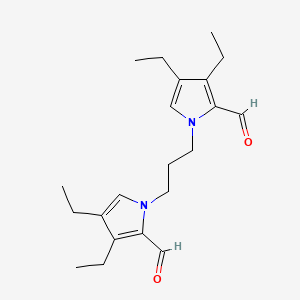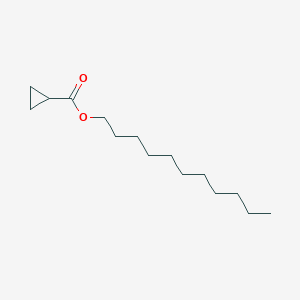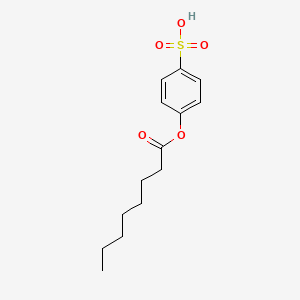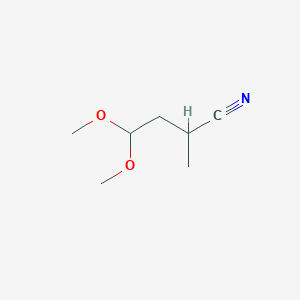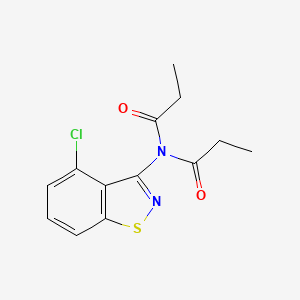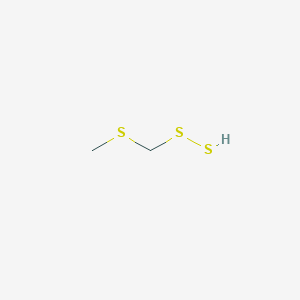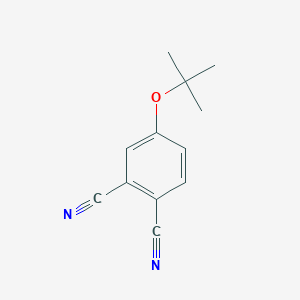
2-Benzyl-3-ethyl-2,3-dimethyloxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzyl-3-ethyl-2,3-dimethyloxirane is an organic compound belonging to the class of epoxides. Epoxides are cyclic ethers with a three-membered ring, consisting of an oxygen atom and two carbon atoms. This compound is characterized by its unique structure, which includes a benzyl group, an ethyl group, and two methyl groups attached to the oxirane ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3-ethyl-2,3-dimethyloxirane can be achieved through several methods. One common approach involves the epoxidation of alkenes. For instance, the reaction of a suitable alkene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), can yield the desired epoxide. The reaction typically occurs under mild conditions, with the peracid acting as the oxidizing agent .
Industrial Production Methods
Industrial production of epoxides often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The choice of catalyst, temperature, and pressure are critical factors in the industrial synthesis of this compound. Catalysts such as titanium silicalite-1 (TS-1) are commonly used in the epoxidation of alkenes to produce epoxides on an industrial scale .
化学反应分析
Types of Reactions
2-Benzyl-3-ethyl-2,3-dimethyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.
Reduction: Reduction reactions can convert the epoxide ring into an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the oxirane ring, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides, amines, or alcohols can react with the compound under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives .
科学研究应用
2-Benzyl-3-ethyl-2,3-dimethyloxirane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research on epoxides like this compound includes their potential use in drug development and as intermediates in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2-Benzyl-3-ethyl-2,3-dimethyloxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific reactions and conditions used .
相似化合物的比较
Similar Compounds
2,3-Dimethyloxirane: A simpler epoxide with two methyl groups attached to the oxirane ring.
3-Ethyl-2,2-dimethyloxirane: An epoxide with an ethyl group and two methyl groups attached to the oxirane ring.
2,3-Epoxybutane: A related epoxide with a similar structure but different substituents.
Uniqueness
2-Benzyl-3-ethyl-2,3-dimethyloxirane is unique due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity. The combination of the benzyl, ethyl, and methyl groups makes this compound versatile in various chemical reactions and applications .
属性
CAS 编号 |
92511-27-8 |
|---|---|
分子式 |
C13H18O |
分子量 |
190.28 g/mol |
IUPAC 名称 |
2-benzyl-3-ethyl-2,3-dimethyloxirane |
InChI |
InChI=1S/C13H18O/c1-4-12(2)13(3,14-12)10-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3 |
InChI 键 |
NLKYSMLNRPWQSS-UHFFFAOYSA-N |
规范 SMILES |
CCC1(C(O1)(C)CC2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


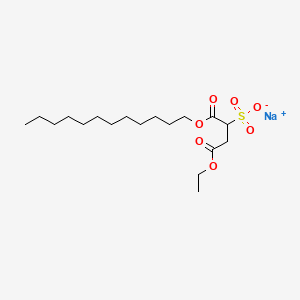
![N-[Methyl(octadecyl)carbamothioyl]benzamide](/img/structure/B14341625.png)
![Phenyl[2-(phenyltellanyl)phenyl]methanone](/img/structure/B14341628.png)
